

(R)-1-(2-Bromophenyl)ethanamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-1-(2-Bromophenyl)ethanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and pharmacological properties of **(R)-1-(2-Bromophenyl)ethanamine**, a chiral amine that serves as a valuable building block in medicinal chemistry and drug discovery. This document summarizes its known properties, outlines potential synthetic routes, and explores its relevance in the development of novel therapeutics.

Core Physical and Chemical Properties

(R)-1-(2-Bromophenyl)ethanamine is a chiral primary amine with the molecular formula $C_8H_{10}BrN$.^[1] Its chemical structure consists of an ethylamine backbone attached to a benzene ring substituted with a bromine atom at the ortho position. The "(R)" designation indicates the stereochemistry at the chiral center.

A summary of its key physical and chemical properties is presented in the table below. While an experimental melting point is not readily available in the literature, a predicted boiling point has been reported.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ BrN	[1]
Molecular Weight	200.08 g/mol	[1]
CAS Number	113974-24-6	[1]
Appearance	Not specified (likely a liquid)	
Boiling Point (Predicted)	248.5 ± 15.0 °C at 760 mmHg	[2]
XLogP3-AA (Computed)	1.9	[1]
Topological Polar Surface Area	26.02 Å ²	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	1	[3]

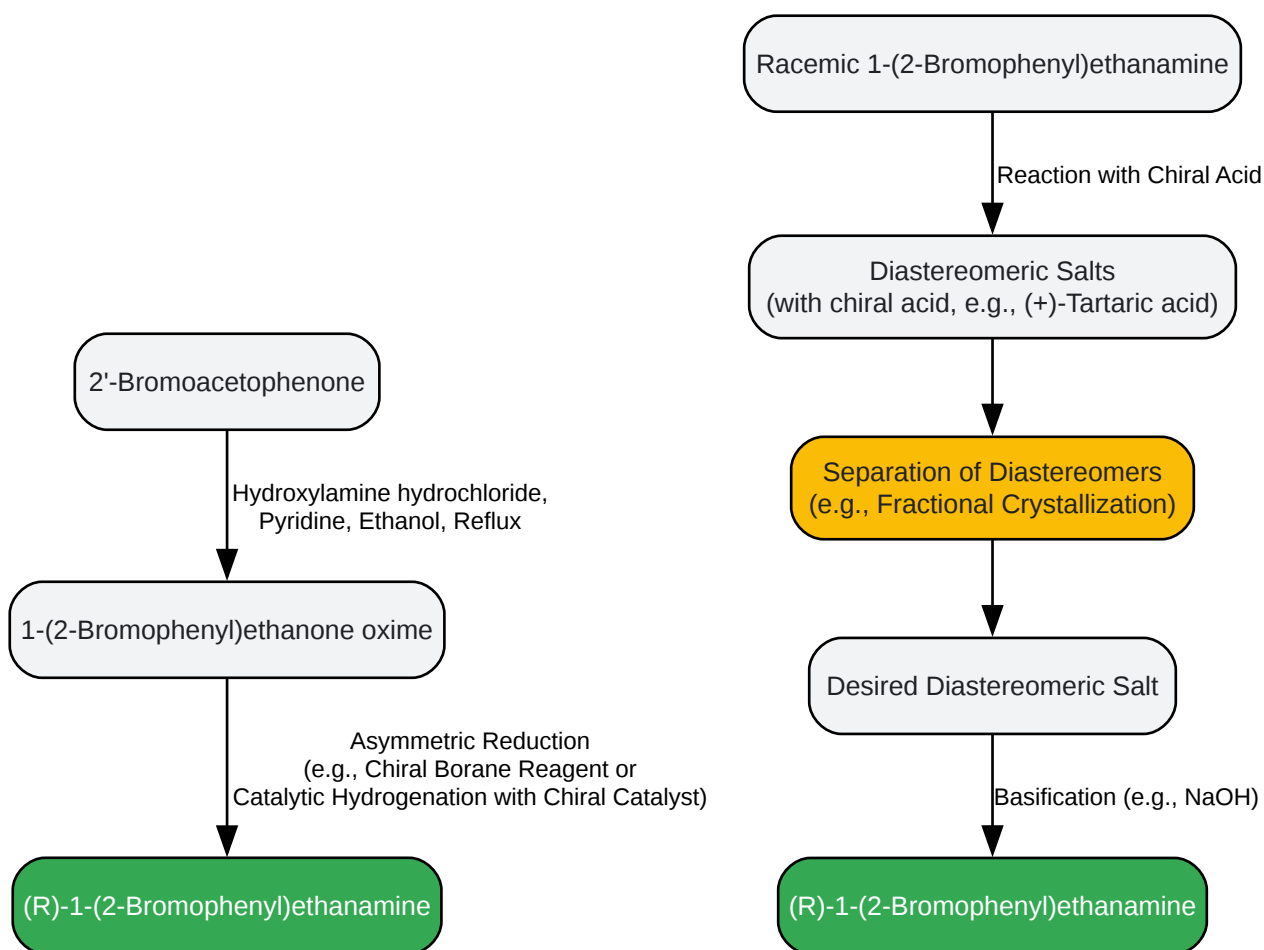
Synthesis and Enantioselective Preparation

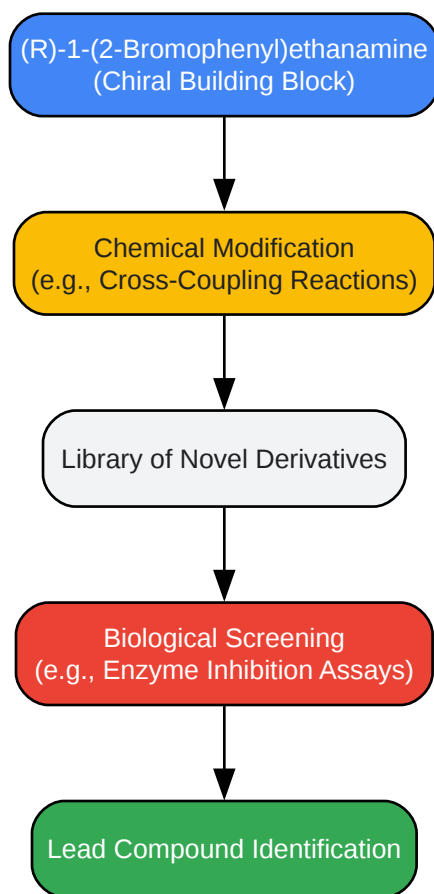
The synthesis of enantiomerically pure **(R)-1-(2-Bromophenyl)ethanamine** can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis from 2'-Bromoacetophenone

A plausible and efficient route to **(R)-1-(2-Bromophenyl)ethanamine** involves the asymmetric reduction of an intermediate derived from 2'-bromoacetophenone. This multi-step synthesis is outlined below.

Experimental Workflow: Asymmetric Synthesis





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References

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